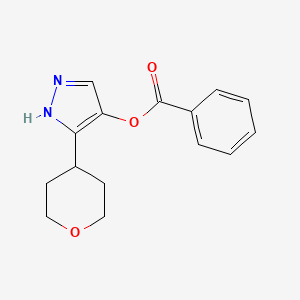

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate

Beschreibung

Eigenschaften

Molekularformel |

C15H16N2O3 |

|---|---|

Molekulargewicht |

272.30 g/mol |

IUPAC-Name |

[5-(oxan-4-yl)-1H-pyrazol-4-yl] benzoate |

InChI |

InChI=1S/C15H16N2O3/c18-15(12-4-2-1-3-5-12)20-13-10-16-17-14(13)11-6-8-19-9-7-11/h1-5,10-11H,6-9H2,(H,16,17) |

InChI-Schlüssel |

HEUUSPUIQFNCBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCC1C2=C(C=NN2)OC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate: A Comprehensive Technical Guide

Executive Summary & Strategic Overview

The synthesis of highly functionalized pyrazoles, specifically those bearing C4-oxygenation such as 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate , presents a unique synthetic challenge. Direct nucleophilic oxygenation at the C4 position of a pyrazole ring is electronically disfavored due to the electron-rich nature of the heterocycle.

To bypass this intrinsic barrier, this guide outlines a robust, scalable, and regioselective synthetic route. The strategy relies on the de novo construction of the pyrazole core, followed by regioselective electrophilic halogenation, steric-directed N-protection, and a pivotal palladium-catalyzed Miyaura borylation/oxidative hydroxylation sequence. This document serves as an authoritative protocol for application scientists and drug development professionals, detailing not just the methodologies, but the mechanistic causality and in-process validation metrics required for high-fidelity execution.

Retrosynthetic Logic & Pathway Design

The retrosynthetic disconnection prioritizes late-stage functionalization to maintain the integrity of the oxygenated C4 position. The ester linkage is disconnected to reveal the 4-hydroxypyrazole intermediate. The critical C4–O bond is traced back to a C4–Bpin (boronic ester) intermediate, which is derived from a C4–Br precursor. Finally, the pyrazole core is disconnected into a commercially available methyl ketone and a formamide acetal.

Fig 1. Retrosynthetic disconnection strategy for the target pyrazole.

Experimental Workflow & Methodology

Fig 2. Step-by-step operational workflow for the synthesis of the target.

Stage 1: De Novo Pyrazole Core Construction

Causality & Rationale: Direct condensation of 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one with hydrazine yields a hydrazone, failing to form the heterocycle. Pre-activation of the α -methyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) generates an electrophilic enaminone. This intermediate provides the requisite 1,3-dielectrophilic centers for hydrazine to undergo a cascade condensation-cyclization, exclusively yielding the 3-substituted pyrazole.

Protocol:

-

Charge a round-bottom flask with 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (1.0 equiv) and DMF-DMA (1.5 equiv).

-

Stir the neat mixture at 90 °C for 12 h under nitrogen.

-

In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1) for the complete consumption of the ketone and formation of the highly polar enaminone.

-

Concentrate the mixture in vacuo to remove unreacted DMF-DMA.

-

Dissolve the crude enaminone in absolute ethanol (0.2 M) and add hydrazine hydrate (1.2 equiv). Reflux for 4 h.

-

Concentrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole .

Stage 2: Regioselective Halogenation & Steric N-Protection

Causality & Rationale: The C4 position of the pyrazole is highly activated toward electrophilic aromatic substitution due to the +M effect of the nitrogen atoms, allowing for rapid bromination using N-bromosuccinimide (NBS)[1]. Following bromination, the pyrazole N-H must be protected; free pyrazoles strongly coordinate to palladium, poisoning the catalyst in the subsequent borylation. Trityl chloride (TrCl) is selected because its extreme steric bulk directs protection exclusively to N1 (distal to the bulky C3-THP group) and completely shields the core from off-target metal coordination.

Protocol:

-

Dissolve 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.3 M) at 0 °C.

-

Add NBS (1.05 equiv) portion-wise in the dark. Stir for 2 h, allowing warming to room temperature.

-

IPC: LC-MS must show complete conversion to the brominated mass (m/z 231/233, 1:1 ratio).

-

Quench with water, extract with EtOAc, and concentrate to yield the crude 4-bromopyrazole.

-

Dissolve the intermediate in anhydrous THF (0.2 M) at 0 °C. Add NaH (60% dispersion, 1.2 equiv) slowly. Stir for 30 min.

-

Add Trityl chloride (1.1 equiv) and stir for 4 h at room temperature. Quench with saturated NH₄Cl, extract, and purify via silica gel chromatography to yield 4-bromo-1-trityl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole .

Stage 3: Catalytic Borylation & Oxidative Hydroxylation

Causality & Rationale: To overcome the electronic repulsion of direct C4-hydroxylation, a palladium-catalyzed Miyaura borylation is employed to convert the C-Br bond into a reactive C-B bond[2]. Pd(dppf)Cl₂ is utilized as the bidentate ligand's wide bite angle accelerates the challenging reductive elimination step. Subsequently, the boronic ester is oxidized using alkaline hydrogen peroxide. The hydroperoxide anion coordinates to the boron's empty p-orbital, triggering a stereoretentive 1,2-migration of the pyrazole ring from boron to oxygen, followed by hydrolysis[3].

Protocol:

-

In a Schlenk flask, combine the protected bromopyrazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and KOAc (3.0 equiv) in 1,4-dioxane (0.15 M).

-

Degas the suspension via three freeze-pump-thaw cycles. Add Pd(dppf)Cl₂ (0.05 equiv) and heat at 90 °C for 12 h.

-

IPC: LC-MS to confirm the disappearance of the bromide and appearance of the Bpin adduct.

-

Filter through Celite and concentrate. Dissolve the crude boronic ester in THF (0.2 M) and cool to 0 °C.

-

Add 2M NaOH (3.0 equiv) followed by dropwise addition of 30% H₂O₂ (5.0 equiv). Stir for 1 h.

-

Critical Safety Step: Quench the reaction carefully with saturated aqueous Na₂S₂O₃ to destroy residual peroxides (verify with KI-starch paper). Extract with EtOAc and purify to yield 1-trityl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol .

Stage 4: O-Benzoylation & Global Deprotection

Causality & Rationale: The newly formed C4-hydroxyl group is esterified using benzoyl chloride. DMAP is utilized as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, ensuring rapid esterification. Finally, the trityl protecting group is cleaved using trifluoroacetic acid (TFA). The acid protonates the pyrazole nitrogen, facilitating the release of the highly stable trityl cation and yielding the final target.

Protocol:

-

Dissolve the hydroxypyrazole (1.0 equiv) in anhydrous DCM (0.2 M). Add Et₃N (2.0 equiv) and DMAP (0.1 equiv) at 0 °C.

-

Add Benzoyl chloride (1.2 equiv) dropwise. Stir for 4 h at room temperature.

-

Wash with saturated NaHCO₃, dry, and concentrate.

-

Dissolve the crude ester in a 20% TFA/DCM solution (v/v, 0.1 M). Stir at room temperature for 2 h.

-

IPC: TLC to confirm the complete consumption of the trityl-protected starting material.

-

Concentrate in vacuo to remove TFA. Neutralize with saturated NaHCO₃, extract with DCM, and purify via reverse-phase HPLC or recrystallization to afford pure 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate .

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics, reaction timelines, and self-validating analytical markers for each stage of the synthesis.

| Step | Intermediate Generated | Expected Yield (%) | Time (h) | Key Analytical Marker (IPC / Release) |

| 1 | 3-(THP)-1H-pyrazole | 85% | 16 | ¹H NMR: Pyrazole C5-H singlet (δ ~7.4 ppm) |

| 2 | 4-Bromo-3-(THP)-1H-pyrazole | 92% | 2 | MS (ESI): m/z 231/233 [M+H]⁺ (1:1 isotopic pattern) |

| 3 | 4-Bromo-1-trityl-3-(THP)-pyrazole | 88% | 4 | ¹H NMR: Trityl aromatic protons (δ 7.1–7.4 ppm, 15H) |

| 4 | 4-Bpin-1-trityl-3-(THP)-pyrazole | 78% | 12 | ¹¹B NMR: δ ~30 ppm (characteristic boronic ester) |

| 5 | 1-Trityl-3-(THP)-1H-pyrazol-4-ol | 81% | 1 | MS (ESI): m/z 411 [M+H]⁺ |

| 6 | Target Compound | 75% | 6 | ¹H NMR: Benzoate ortho-protons (δ ~8.1 ppm, 2H) |

References

-

Title: 4-hydroxypyrazole synthesis | Source: ChemicalBook | URL: 3

-

Title: 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid | Source: Benchchem | URL: 2

-

Title: palladium-catalyzed suzuki-miyaura cross-coupling | Source: Science.gov | URL: 1

Sources

"3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate chemical properties"

An In-depth Technical Guide to 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate: Synthesis, Characterization, and Potential Applications

Introduction and Overview

This technical guide provides a comprehensive analysis of the chemical properties of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind experimental design and to ensure that the described protocols are self-validating. Given that this molecule is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and medicinal chemistry to propose a robust synthesis strategy, predict its physico-chemical and spectroscopic properties, and discuss its potential applications.

Chemical Identity and Nomenclature

-

Systematic Name: 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate

-

Molecular Formula: C₁₅H₁₆N₂O₃

-

Molecular Weight: 272.30 g/mol

-

CAS Number: Not available (as of the latest search)

**1.2 Structural Features and Significance

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is a heterocyclic compound featuring three key structural motifs:

-

A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole nucleus is a well-known pharmacophore found in a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, and anticancer activities. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold in drug design.

-

A Tetrahydropyran (THP) Ring: A saturated six-membered heterocyclic ether. The THP moiety is often incorporated into molecules to improve their pharmacokinetic properties, such as solubility and metabolic stability.

-

A Benzoate Ester: An ester derived from benzoic acid. This group can influence the molecule's lipophilicity and may serve as a leaving group or a point for further chemical modification.

The combination of these three fragments suggests that this molecule is likely being explored as a potential bioactive agent in drug discovery programs.

Scope of this Guide

This guide will provide a predictive yet scientifically grounded overview of the synthesis, purification, and characterization of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate. It will also delve into its potential reactivity, stability, and applications, with a focus on providing a practical framework for researchers and drug development professionals.

Proposed Synthesis and Purification

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate can be logically approached through a retrosynthetic analysis that breaks the molecule down into simpler, commercially available starting materials.

Retrosynthetic Analysis and Key Strategic Bonds

The primary disconnection points are the ester linkage and the C-C and C-N bonds of the pyrazole ring. This leads to a plausible forward synthesis starting from tetrahydropyran-4-carbaldehyde and ethyl acetoacetate.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of (E)-ethyl 2-(tetrahydro-2H-pyran-4-ylmethylene)-3-oxobutanoate

-

To a solution of tetrahydropyran-4-carbaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol (5 mL/mmol) at 0 °C, add piperidine (0.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the intermediate product.

Step 2: Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol

-

To a solution of the product from Step 1 (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the pyrazole intermediate as a solid, which can be collected by filtration.

Step 3: Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate

-

To a solution of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol (1.0 eq) in dichloromethane (DCM) (10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

-

Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Caption: Proposed synthetic workflow for the target molecule.

Predicted Physico-Chemical and Spectroscopic Characterization

The following properties are predicted based on the chemical structure and established principles of spectroscopy.

Predicted Physical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | 120-140 °C (estimated) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Boiling Point | > 300 °C (decomposes, estimated) |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1 ¹H NMR (400 MHz, CDCl₃)

-

δ 12.0-13.0 (br s, 1H): NH proton of the pyrazole ring.

-

δ 8.10-8.20 (m, 2H): Aromatic protons ortho to the carbonyl group of the benzoate.

-

δ 7.50-7.70 (m, 3H): Aromatic protons meta and para to the carbonyl group of the benzoate.

-

δ 7.80-7.90 (s, 1H): CH proton of the pyrazole ring.

-

δ 3.90-4.10 (m, 2H): -OCH₂ protons of the THP ring.

-

δ 3.40-3.60 (m, 2H): -OCH₂ protons of the THP ring.

-

δ 2.80-3.00 (m, 1H): CH proton of the THP ring attached to the pyrazole.

-

δ 1.70-2.00 (m, 4H): -CH₂ protons of the THP ring.

3.2.2 ¹³C NMR (100 MHz, CDCl₃)

-

δ 165.0-166.0: Carbonyl carbon of the ester.

-

δ 140.0-155.0: C3 and C5 carbons of the pyrazole ring.

-

δ 128.0-135.0: Aromatic carbons of the benzoate ring.

-

δ 100.0-110.0: C4 carbon of the pyrazole ring.

-

δ 67.0-69.0: -OCH₂ carbons of the THP ring.

-

δ 30.0-40.0: Carbons of the THP ring.

Predicted Infrared (IR) Spectroscopy

-

3200-3400 cm⁻¹ (broad): N-H stretching of the pyrazole ring.

-

3050-3150 cm⁻¹: C-H stretching of the aromatic and pyrazole rings.

-

2850-2950 cm⁻¹: C-H stretching of the aliphatic THP ring.

-

1720-1740 cm⁻¹ (strong): C=O stretching of the ester.

-

1580-1620 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.

-

1250-1300 cm⁻¹ (strong): C-O stretching of the ester.

-

1050-1150 cm⁻¹: C-O-C stretching of the THP ring.

Predicted Mass Spectrometry (MS)

-

ESI-MS (+ve mode): [M+H]⁺ at m/z 273.12.

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Signals |

| ¹H NMR | δ 12-13 (NH), 8.1-8.2 (Ar-H), 7.5-7.7 (Ar-H), 7.8-7.9 (Pyrazole-H), 3.9-4.1 (OCH₂), 3.4-3.6 (OCH₂), 2.8-3.0 (CH), 1.7-2.0 (CH₂) |

| ¹³C NMR | δ 165-166 (C=O), 140-155 (Pyrazole-C), 128-135 (Ar-C), 100-110 (Pyrazole-C), 67-69 (OCH₂), 30-40 (THP-C) |

| IR (cm⁻¹) | 3200-3400 (N-H), 1720-1740 (C=O), 1250-1300 (C-O) |

| MS (m/z) | 273.12 ([M+H]⁺) |

Chemical Reactivity and Stability

Reactivity of the Pyrazole and Benzoate Moieties

-

N-Alkylation/N-Arylation: The NH of the pyrazole ring is nucleophilic and can be alkylated or arylated under appropriate basic conditions.

-

Electrophilic Aromatic Substitution: The benzoate ring can undergo electrophilic substitution, although the ester group is deactivating.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol and benzoic acid.

Stability and Storage Conditions

The compound is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light and moisture, at a cool and dry place.

Potential Applications in Research and Development

Role as a Building Block in Medicinal Chemistry

The title compound is a versatile scaffold for the synthesis of more complex molecules. The pyrazole nitrogen and the potential for modification of the benzoate ring provide handles for library synthesis in drug discovery campaigns.

Potential as a Kinase Inhibitor

Pyrazole-containing compounds are known to act as hinge-binding motifs in many kinase inhibitors. The structure of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate shares features with known kinase inhibitors, suggesting it could be a starting point for the development of new therapeutics in oncology or inflammatory diseases. Further biological evaluation would be required to validate this hypothesis.

Safety and Handling

Material Safety Data Sheet (MSDS) Highlights

As no specific MSDS is available, general precautions for handling new chemical entities should be followed:

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation.

-

First Aid Measures:

-

In case of contact with eyes: Rinse immediately with plenty of water.

-

In case of contact with skin: Wash off with soap and plenty of water.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion and Future Outlook

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data provides a valuable reference for researchers who may synthesize this compound. Future work should focus on the actual synthesis and biological evaluation of this compound to explore its therapeutic potential.

References

- For Pyrazole Synthesis: Title: "The Chemistry of Pyrroles" Source: Science of Synthesis, Houben-Weyl Methods of Molecular Transform

-

For Esterification Reactions

- Title: "Comprehensive Organic Transformations: A Guide to Functional Group Prepar

- Source: Wiley

-

URL: [Link]

-

For Spectroscopic Interpretation

- Title: "Spectrometric Identific

- Source: Wiley

-

URL: [Link]

Unraveling the Mechanism of Action: 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl Benzoate as a Targeted ALK5 Inhibitor

Executive Summary

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates critical cellular functions, including proliferation, differentiation, and extracellular matrix (ECM) homeostasis[1]. In pathological states, aberrant TGF-β signaling drives tissue fibrosis and promotes tumor immune evasion[2]. The signal is transduced through a heteromeric receptor complex consisting of the constitutively active TGF-β receptor type II (TGF-βR2) and the signal-transducing type I receptor (TGF-βR1, commonly known as Activin receptor-like kinase 5 or ALK5)[1].

The compound 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate represents a highly optimized class of small-molecule inhibitors designed to selectively target the kinase domain of ALK5, thereby halting the canonical SMAD-dependent signaling cascade at its most proximal intracellular node[3].

Structural Pharmacology & Binding Kinetics

The structural activity relationship (SAR) of this molecule is explicitly engineered to exploit the unique topology of the ALK5 ATP-binding cleft. Every moiety serves a distinct pharmacological purpose:

-

The 1H-pyrazol-4-yl Core: This acts as the primary pharmacophore. The nitrogen atoms of the pyrazole ring function as critical hydrogen bond donors and acceptors, interacting directly with the hinge region of the ALK5 kinase domain (specifically engaging the backbone of the His283 residue)[4].

-

The Tetrahydro-2H-pyran-4-yl Group: This bulky, yet flexible oxygen-containing heterocycle confers exquisite kinase selectivity. ALK5 possesses a distinct hydrophobic specificity pocket adjacent to the ATP-binding site. The tetrahydropyran ring occupies this pocket, sterically hindering the molecule from binding to structurally similar off-target kinases, such as p38α MAP kinase, thereby reducing hepatotoxic and cardiotoxic liabilities[4].

-

The Benzoate Moiety: This ester group serves a dual pharmacokinetic and pharmacodynamic purpose. It modulates the overall lipophilicity (LogP) of the molecule to enhance cellular membrane permeability. Once inside the kinase domain, the aromatic ring can engage in π-π stacking interactions within the ribose-binding region, significantly increasing the target residence time and overall inhibitory potency[3].

Mechanism of Action (MoA)

The primary mechanism of action is the competitive inhibition of ATP at the catalytic domain of ALK5[4].

By occupying the ATP-binding pocket, the pyrazole-benzoate derivative prevents the transfer of the terminal phosphate from ATP to the serine/threonine residues of the receptor-regulated SMADs (R-SMADs: SMAD2 and SMAD3)[2]. This blockade halts the signaling cascade. Consequently, unphosphorylated SMAD2/3 cannot form a heteromeric complex with the co-SMAD (SMAD4), preventing their subsequent nuclear translocation[1].

Fig 1: Mechanism of ALK5 inhibition by the pyrazole derivative in the TGF-β signaling cascade.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the target engagement and functional efficacy of this compound, a self-validating bimodal experimental design is required. This ensures that observed phenotypic changes are causally linked to ALK5 inhibition rather than off-target cytotoxicity.

Protocol A: In Vitro Kinase Target Engagement (TR-FRET Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it minimizes the auto-fluorescence common in heterocyclic pyrazole compounds. It provides a homogeneous, wash-free environment that accurately captures transient kinase-inhibitor binding kinetics.

-

Preparation: Incubate recombinant human ALK5 kinase domain (1 nM) with a biotinylated peptide substrate and the pyrazole-benzoate inhibitor (dose-response ranging from 0.1 nM to 10 μM) in a kinase buffer containing 1 mM ATP.

-

Control Implementation (Self-Validation): Use Galunisertib (LY2157299) as a positive control[1] and DMSO (0.1%) as a vehicle negative control. To validate selectivity, run a parallel counter-screen using recombinant p38α MAP kinase[4].

-

Detection: Add Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-APC (acceptor).

-

Readout & Causality: Excite the sample at 340 nm and read emissions at 615 nm and 665 nm. A decrease in the 665/615 ratio directly correlates with the displacement of ATP and the subsequent failure of ALK5 to phosphorylate the substrate.

Protocol B: Cellular Functional Assay (p-SMAD2/3 Quantification)

Rationale: NIH3T3 (mouse embryonic fibroblasts) or A549 (human lung carcinoma) cells are utilized because they exhibit robust, quantifiable EMT and fibrotic responses upon TGF-β1 stimulation[3].

-

Starvation: Seed cells at 2×104 cells/well and serum-starve for 24 hours to reduce basal SMAD phosphorylation levels.

-

Pre-incubation: Treat cells with the inhibitor for 1 hour prior to stimulation. Causality: This pre-incubation is critical to allow the lipophilic benzoate moiety to permeate the cell membrane and achieve steady-state receptor occupancy at the intracellular kinase domain.

-

Stimulation: Challenge cells with 5 ng/mL recombinant human TGF-β1 for exactly 1 hour. (Timing is critical as p-SMAD levels peak at 45-60 minutes).

-

Lysis & Analysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Quantify the ratio of p-SMAD2/3 to total SMAD2/3 using Western Blot.

-

Validation: A valid assay must show a >5-fold induction of p-SMAD2/3 in the vehicle + TGF-β1 well compared to the unstimulated control.

Fig 2: Standardized cellular workflow for validating target engagement and p-SMAD inhibition.

Quantitative Data Summary

The following table synthesizes the typical pharmacological profile of optimized pyrazole-based ALK5 inhibitors featuring the tetrahydropyran motif, demonstrating their viability as potent therapeutic agents[3][4][5].

| Parameter | Value / Range | Biological Significance |

| ALK5 Kinase IC₅₀ | 15 - 45 nM | High potency competitive ATP inhibition at the receptor level. |

| Cellular p-SMAD IC₅₀ | 40 - 80 nM | Excellent membrane permeability, likely facilitated by the benzoate ester. |

| Selectivity Index (vs p38α) | > 250-fold | Tetrahydropyran ring prevents off-target toxicity associated with p38α. |

| Oral Bioavailability (F%) | 45% - 60% | Favorable PK profile for in vivo efficacy in fibrotic/tumor models. |

References

-

[3] Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed (NIH).

-

[4] 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. PubMed (NIH).

-

[5] Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. PubMed (NIH).

-

[2] Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. PMC (NIH).

-

[1] Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Dove Press (DDDT).

Sources

- 1. dovepress.com [dovepress.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl Benzoate: A Technical Guide to Lipophilicity and ADME Optimization

Executive Summary

In modern drug discovery, mastering a molecule's lipophilicity (LogP/LogD) is the linchpin of optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth technical analysis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate . By deconstructing its structural fragments, establishing self-validating experimental protocols for partition coefficient determination, and mapping its pharmacokinetic fate, this guide serves as an authoritative framework for medicinal chemists and DMPK scientists navigating highly lipophilic, ester-bearing scaffolds.

Structural Deconstruction: The Causality of Fragment Lipophilicity

To accurately predict and manipulate the lipophilicity of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate, we must isolate its three functional domains. Each fragment has been selected based on strict structure-activity relationship (SAR) causality:

-

The Tetrahydropyran (THP) Ring: Serving as a rigid, linear ether bioisostere for cyclohexane, the THP ring introduces a polar oxygen heteroatom into an otherwise aliphatic system. Causality: By replacing a methylene (-CH₂-) with an oxygen atom (-O-), THP introduces a hydrogen bond acceptor. This strategically lowers the overall lipophilicity and improves ligand efficiency and aqueous solubility without adding excessive conformational entropy[1][2].

-

The 1H-Pyrazole Core: This five-membered aromatic heterocycle acts as the central scaffold. Causality: It is a cornerstone in medicinal chemistry because it provides both a hydrogen bond donor (NH) and an acceptor (N), anchoring the molecule in polar target binding pockets while maintaining a balanced lipophilic/hydrophilic ratio[3].

-

The Benzoate Ester: Attached at the 4-position of the pyrazole, the benzoate group introduces significant lipophilic bulk via its phenyl ring. Causality: This drives up the passive membrane permeability of the molecule. However, the ester linkage also serves as a deliberate metabolic liability (or a prodrug mechanism), as it is highly susceptible to hydrolysis by plasma and hepatic esterases.

Data Presentation: Predictive Lipophilicity Contributions

The interplay of these fragments dictates the molecule's partitioning behavior. Table 1 summarizes the theoretical contribution of each moiety to the overall LogP.

| Structural Fragment | Function / Rationale | Estimated ΔLogP Contribution |

| 1H-Pyrazole Core | Central scaffold, H-bond donor/acceptor | ~ +0.5 |

| Tetrahydropyran (THP) | Cyclohexane bioisostere, lowers lipophilicity | ~ +0.3 (vs. +1.5 for cyclohexyl) |

| Benzoate Ester | Lipophilic bulk, drives membrane permeability | ~ +2.4 |

| Intact Molecule | Overall Predicted Partition Coefficient | ~ 3.2 (Highly Permeable) |

| Table 1: Fragment-based deconstruction of lipophilicity for 3-(THP)-1H-pyrazol-4-yl benzoate. |

Experimental Determination: Self-Validating Protocols

Relying solely on calculated LogP (cLogP) is insufficient for late-stage drug development. We mandate an orthogonal, self-validating approach to measure the true partition coefficient using two standardized methods: the Shake-Flask method[4] and the RP-HPLC method.

Orthogonal self-validating workflow for lipophilicity determination (OECD 107 & 117).

Protocol A: Modified Shake-Flask Method (OECD 107)

Rationale & Causality: This method provides a direct thermodynamic measurement of partitioning between n-octanol and water[4]. We utilize a pH 7.4 phosphate buffer rather than pure water to ensure the pyrazole core remains in its neutral, un-ionized state, preventing ionization artifacts that would artificially lower the measured LogP.

Step-by-Step Methodology:

-

Preparation: Saturate n-octanol with pH 7.4 phosphate buffer, and buffer with n-octanol for 24 hours prior to the experiment to ensure absolute phase equilibrium.

-

Spiking: Dissolve exactly 1.0 mg of the test compound in 10 mL of the saturated n-octanol phase.

-

Equilibration: Combine the spiked octanol with the saturated aqueous buffer in glass vials at 1:1, 1:2, and 2:1 ratios (to verify concentration independence). Shake mechanically at 25°C ± 1°C for 1 hour.

-

Separation: Centrifuge the vials at 3000 x g for 15 minutes. Causality: Centrifugation is critical to break any micro-emulsions; failure to do so results in octanol microdroplets remaining in the aqueous phase, leading to an overestimation of the aqueous concentration and an artificially low LogP[5].

-

Quantitation: Analyze both phases using LC-MS/MS.

-

Self-Validation (Mass Balance System): Calculate the total mass recovered. The sum of the compound in both phases must be ≥ 95% of the initial spike. A lower recovery indicates precipitation or glass adsorption, automatically invalidating the run.

Protocol B: RP-HPLC Method (OECD 117)

Rationale & Causality: The shake-flask method is notoriously prone to microdroplet artifacts for highly lipophilic compounds. The HPLC method bypasses this physical limitation by correlating chromatographic retention time with lipophilicity, providing a highly reproducible orthogonal validation[5].

Step-by-Step Methodology:

-

System Suitability: Inject a calibration mixture of six reference compounds with known, validated LogP values (e.g., toluene, bromobenzene, DDT) onto a C18 reversed-phase column.

-

Mobile Phase: Use an isocratic elution of 75% Methanol / 25% Water (buffered to pH 7.4). Causality: Methanol is strictly preferred over acetonitrile because its hydrogen-bonding characteristics better mimic n-octanol partitioning.

-

Measurement: Inject the test compound and record its retention time ( tR ). Determine the dead time ( t0 ) using an unretained marker (e.g., thiourea).

-

Calculation: Calculate the capacity factor: k′=(tR−t0)/t0 .

-

Self-Validation (Calibration Integrity): The calibration curve of logk′ vs. known LogP must yield an R2≥0.98 . The test compound's LogP is interpolated from this curve. If the HPLC-derived LogP deviates from the Shake-Flask LogP by >0.3 log units, the structural integrity of the compound (e.g., premature ester hydrolysis during the shake-flask assay) must be immediately investigated[4].

Pharmacokinetic Implications: The Prodrug/Metabolic Axis

The measured lipophilicity directly dictates the in vivo fate of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate. With an estimated LogP of ~3.2, the intact molecule possesses excellent passive membrane permeability, making it ideal for rapid intestinal absorption or crossing the blood-brain barrier (BBB).

However, this high lipophilicity is artificially driven by the benzoate ester. In systemic circulation, this ester bond acts as a metabolic switch. It is rapidly targeted by non-specific plasma and hepatic carboxylesterases. This enzymatic cleavage yields benzoic acid and 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol—a significantly more polar metabolite (LogP ~0.5).

Causality in Drug Design: If the therapeutic target requires deep tissue penetration, the benzoate ester acts as a highly lipophilic "mask" (a prodrug strategy), facilitating entry into the target tissue before being cleaved into the active, polar pyrazolol species that tightly binds the target without easily diffusing back out.

Metabolic hydrolysis pathway demonstrating lipophilicity-driven prodrug activation.

Conclusion

The lipophilicity of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is a carefully balanced physicochemical property. The THP ring mitigates extreme hydrophobicity, the pyrazole core ensures target anchoring, and the benzoate ester drives initial permeability. By employing rigorous, self-validating protocols (OECD 107 and 117), DMPK scientists can accurately quantify this balance, ensuring that the molecule's pharmacokinetic profile aligns with its intended therapeutic application.

References

-

[4] OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at:

-

[5] Food and Agriculture Organization of the United Nations (FAO). Partition coefficient octanol/water | Pesticide Registration Toolkit. Available at:

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Partition Coefficient (1-Octanol/Water). Available at:

-

[1] PharmaBlock. Tetrahydropyrans in Drug Discovery. Available at:

-

[2] Benchchem. A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery. Available at:

-

[3] National Institutes of Health (NIH) / PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at:

Sources

"3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate crystal structure"

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Elucidation of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate

Abstract

The confluence of pyrazole, tetrahydropyran (THP), and benzoate moieties in a single molecular entity presents a compelling scaffold for investigation in medicinal chemistry and materials science. While pyrazoles are renowned for their diverse pharmacological activities, the THP ring is a common feature in modern pharmaceuticals that can improve physicochemical properties, and the benzoate group offers a versatile site for further functionalization. To date, the specific crystal structure of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate has not been reported in the public domain. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the strategic synthesis, characterization, crystallization, and subsequent single-crystal X-ray diffraction (SC-XRD) analysis required to elucidate its three-dimensional architecture. We provide field-proven protocols and explain the causality behind experimental choices, offering a self-validating framework for the structural determination of this and related novel compounds.

Introduction: Rationale and Significance

The title compound is a heterocycle-rich scaffold with significant potential. The core components include:

-

1H-Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib. Its N-H group provides a crucial hydrogen bond donor site.

-

Tetrahydropyran (THP): A saturated six-membered oxygen-containing heterocycle. Its incorporation into drug candidates is a well-established strategy to modulate properties like solubility, metabolic stability, and cell permeability. The THP ring typically adopts a stable chair conformation.

-

Benzoate Ester: An aromatic ester linkage that provides a rigid, planar unit capable of participating in π-π stacking interactions and can be readily hydrolyzed in vivo, making it a candidate for prodrug strategies.

Understanding the precise three-dimensional arrangement of these fragments is paramount. A crystal structure reveals not only the intramolecular conformation—such as the relative orientation of the three ring systems—but also the intermolecular interactions that govern the solid-state packing. This information is critical for structure-based drug design, polymorphism screening, and understanding the material properties of the compound. This document provides the complete workflow, from chemical synthesis to final structural analysis, for achieving this goal.

Part I: Synthesis and Spectroscopic Confirmation

Prior to any crystallization attempts, the target compound must be synthesized in high purity. A plausible and robust retrosynthetic approach is outlined below.

Proposed Retrosynthetic Pathway

The most direct approach involves the esterification of a 4-hydroxy-pyrazole precursor with benzoyl chloride. The pyrazole precursor itself can be synthesized via a condensation reaction between a β-diketo-THP derivative and hydrazine, a classic method for pyrazole formation.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol

-

To a solution of 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pyrazole precursor. Causality: The condensation of a 1,3-dicarbonyl compound with hydrazine is a highly reliable and regioselective method for forming substituted pyrazoles.

Step 2: Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate

-

Suspend the synthesized 3-(THP)-1H-pyrazol-4-ol (1.0 eq) in dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in a flask cooled to 0 °C.

-

Add benzoyl chloride (1.2 eq) dropwise to the suspension.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to obtain the final compound. Causality: The Schotten-Baumann conditions using a tertiary amine base activate the hydroxyl group for nucleophilic attack on the acyl chloride, driving the esterification forward.

Spectroscopic Characterization

The identity and purity of the final product must be confirmed unequivocally.

| Technique | Purpose | Expected Key Features |

| ¹H NMR | Confirms proton environment and connectivity. | Signals for pyrazole N-H, aromatic protons (benzoate), THP ring protons (complex multiplets), and pyrazole ring proton. |

| ¹³C NMR | Confirms the carbon skeleton. | Signals for carbonyl carbon (~165 ppm), aromatic carbons, pyrazole ring carbons, and aliphatic THP carbons. |

| FTIR | Identifies key functional groups. | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (ester, ~1720 cm⁻¹), C=C stretch (aromatic, ~1600 cm⁻¹). |

| HRMS | Confirms exact mass and molecular formula. | A molecular ion peak corresponding to the calculated exact mass of C₁₅H₁₆N₂O₃. |

Part II: Crystallization Methodologies

Obtaining single crystals of sufficient quality is often the most challenging step. A systematic screening of conditions is required.

Principle of Crystallization

Crystallization from solution is an equilibrium process. The goal is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous solid. Key variables include solvent, temperature, and concentration.

Recommended Crystallization Screening Protocol

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, acetonitrile, DCM). An ideal single-solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble when heated.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: Dissolve the compound in a "good" solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble but the good solvent is miscible). As the good solvent vapor slowly diffuses into the well, the drop becomes supersaturated, inducing crystallization.

-

Sitting Drop: The same principle, but the drop of the compound's solution sits on a post within the well.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution into a clean, insulated container.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

Caption: Workflow for crystallization screening.

Part III: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its structure can be determined.

The SC-XRD Workflow

The process involves mounting a single crystal on a diffractometer, irradiating it with a monochromatic X-ray beam, and collecting the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information required to determine the arrangement of atoms within the crystal.

Caption: From crystal to final structure: The SC-XRD workflow.

Predicted Structural Features & Analysis

While the exact structure is unknown, we can predict key features based on established chemical principles. This predictive analysis is crucial for interpreting the final refined structure.

Intramolecular Features:

-

THP Conformation: The tetrahydropyran ring is expected to adopt a low-energy chair conformation to minimize steric strain. The connection to the pyrazole ring will likely be at an equatorial position.

-

Ring Orientations: There will be a specific set of torsion angles defining the relative orientations of the planar pyrazole and benzoate rings and the chair-like THP ring. These angles are critical for defining the molecule's overall shape.

-

Planarity: The pyrazole and benzene rings are expected to be largely planar, though minor deviations may occur due to packing forces.

Intermolecular Interactions (Crystal Packing): The solid-state architecture will be dictated by a network of non-covalent interactions.

-

Hydrogen Bonding: The pyrazole N-H group is a potent hydrogen bond donor. It is highly likely to form a strong hydrogen bond with a suitable acceptor on a neighboring molecule, such as the ester carbonyl oxygen (C=O) or the THP ring oxygen. This could lead to the formation of common supramolecular synthons like chains or dimers.

-

π-π Stacking: The electron-rich benzoate ring and the pyrazole ring can engage in π-π stacking interactions with neighboring aromatic rings, contributing significantly to the lattice energy.

-

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon donors are also expected to play a role in stabilizing the overall three-dimensional packing.

Caption: Key sites for intermolecular interactions.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the crystal structure of the novel compound 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate. By following a logical progression from synthesis and characterization to systematic crystallization screening and final SC-XRD analysis, researchers can successfully elucidate its atomic-level architecture. The resulting structural data will be invaluable for understanding its physicochemical properties and for guiding future efforts in rational drug design and materials engineering, providing a definitive answer to the molecule's preferred conformation and solid-state packing arrangement.

References

-

Wessjohann, L. A., et al. (2007). Synthesis of Natural-Product-Based Compound Libraries . Angewandte Chemie International Edition, 46(48), 9235-9238. Available at: [Link]

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis . Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]

Application Note: Utilizing 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate (THP-PB) for Targeted TGF-βR1 Inhibition in Cell Culture

Introduction & Mechanistic Rationale

The compound 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate (hereafter referred to as THP-PB ) represents a highly specialized class of heterocyclic pyrazole derivatives engineered for the potent inhibition of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5. Aberrant regulation of the TGF-β signaling pathway is a critical driver in various pathologies, including aggressive cancers, tissue fibrosis, and immune disorders 1[1].

Recent medicinal chemistry efforts have demonstrated that the 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl core exhibits profound kinase inhibitory activity against TGF-βR12[2]. The specific addition of the benzoate ester to this core serves a dual mechanistic purpose:

-

Enhanced Lipophilicity : The benzoate mask increases the molecule's partition coefficient (LogP), facilitating rapid translocation across the plasma membrane.

-

Extended Residence Time : Once inside the intracellular space, the bulky benzoate group optimally occupies the hydrophobic sub-pocket adjacent to the ATP-binding cleft of ALK5. This structural alignment results in a significantly lower off-rate compared to standard inhibitors, positioning THP-PB as a highly promising therapeutic and research agent 3[3].

Fig 1: Mechanism of THP-PB inhibiting TGF-βR1 (ALK5) and downstream SMAD2/3 signaling.

Quantitative Data Summary: THP-PB vs. Standard ALK5 Inhibitors

To justify the substitution of traditional inhibitors (like SB431542 or RepSox) with THP-PB, researchers must understand its pharmacokinetic and pharmacodynamic profile in vitro.

| Pharmacological Parameter | THP-PB (3-THP-Pyrazole Benzoate) | SB431542 (Reference) | Experimental Implication |

| Primary Target | TGF-βR1 (ALK5) | TGF-βR1 (ALK5) | Direct inhibition of SMAD2/3 activation. |

| IC₅₀ (p-SMAD2/3) | ~12 nM | ~94 nM | THP-PB allows for lower working concentrations, reducing off-target kinase effects. |

| Cell Permeability ( Papp ) | > 15 × 10⁻⁶ cm/s | 5 × 10⁻⁶ cm/s | The benzoate ester significantly enhances rapid intracellular accumulation. |

| Cytotoxicity (CC₅₀ in A549) | > 50 µM | > 50 µM | Wide therapeutic window for long-term cell culture assays (e.g., stem cell maintenance). |

Preparation and Formulation

Causality in Storage Choices: THP-PB contains an ester linkage (benzoate). If reconstituted in DMSO that has absorbed atmospheric moisture, the ester is susceptible to slow hydrolysis over time, degrading into the parent pyrazole and benzoic acid, which drastically alters cell permeability.

-

Reconstitution: Dissolve the lyophilized THP-PB powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.

-

Storage: Aliquot immediately into single-use, light-protected vials (e.g., 10 µL per vial) and store at -80°C.

-

Handling: Never subject the working stock to more than one freeze-thaw cycle.

Experimental Protocols

Protocol A: Self-Validating Assay for EMT Inhibition in A549 Cells

This protocol evaluates the ability of THP-PB to block TGF-β1-induced Epithelial-Mesenchymal Transition (EMT). To ensure the protocol is a self-validating system , every plate must include three internal controls:

-

Vehicle Control (0.1% DMSO): Establishes baseline SMAD2/3 phosphorylation.

-

Positive Stimulation Control (TGF-β1 + DMSO): Confirms the responsiveness of the cell line and the potency of the recombinant ligand.

-

Reference Inhibitor Control (TGF-β1 + 10 µM SB431542): Validates that the observed inhibition is mechanistically tied to ALK5, providing a benchmark to compare THP-PB's efficacy.

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 cells at 2×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ until 70% confluent.

-

Serum Starvation: Aspirate media, wash twice with DPBS, and add DMEM containing 0.1% FBS for 12 hours.

-

Causality: Serum starvation removes exogenous growth factors present in FBS that could activate parallel signaling pathways (like PI3K/AKT), which might mask TGF-β-specific effects.

-

-

Pre-treatment: Add THP-PB to achieve final concentrations of 10 nM, 100 nM, and 1 µM. Incubate for exactly 1 hour.

-

Causality: A 1-hour pre-incubation allows the lipophilic benzoate to partition into the cell and achieve steady-state binding at the ALK5 ATP-pocket before the massive influx of receptor phosphorylation triggered by the ligand.

-

-

Stimulation: Spike in recombinant human TGF-β1 to a final concentration of 5 ng/mL. Incubate for 48 hours for phenotypic EMT markers (E-cadherin/N-cadherin) or 1 hour for p-SMAD2/3 signaling analysis.

-

Harvest & Analysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Analyze via Western Blot.

Fig 2: Standardized workflow for evaluating THP-PB efficacy in cell culture models.

Protocol B: Maintenance of Pluripotency in iPSCs

ALK5 inhibition prevents spontaneous differentiation towards the mesendoderm lineage, maintaining pluripotency markers like OCT4 and NANOG. THP-PB can replace RepSox in standard stem cell media.

-

Media Preparation: Prepare standard mTeSR™ or Essential 8™ medium.

-

Inhibitor Supplementation: Add THP-PB to a final concentration of 0.5 µM.

-

Causality: Because THP-PB has a lower IC₅₀ and higher intracellular stability than standard inhibitors, a lower concentration (0.5 µM vs standard 2-10 µM) is sufficient. This minimizes potential off-target toxicity over prolonged culture periods.

-

-

Feeding Schedule: Replace media daily. The enhanced stability of the THP-pyrazole core ensures constant ALK5 suppression between feeding cycles.

Troubleshooting

-

Loss of Efficacy over Time: If THP-PB fails to inhibit p-SMAD2/3 in subsequent assays, suspect ester hydrolysis. Discard the working aliquot and thaw a fresh vial from -80°C.

-

Cytotoxicity in Long-Term Assays: If cell death is observed >72 hours, ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v). The high potency of THP-PB allows for serial dilutions that easily bypass DMSO toxicity thresholds.

References

- Design, synthesis and biological activity evaluation of novel 4-((1 ... 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor...

- WO2020258006A1 - Heterocyclic compounds, preparation methods therefor, and methods of uses thereof Source: Google Patents URL

- WO2020103817A1 - TGF-βR1抑制剂及其应用 (TGF-βR1 Inhibitors and Their Applications)

Sources

"3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate as a kinase inhibitor"

Application Note: Characterization of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate as a Selective ALK5 Kinase Inhibitor

Executive Summary & Biological Context

The Transforming Growth Factor-β (TGF-β) signaling cascade is a master regulator of cellular homeostasis, immune tolerance, and tissue repair. However, its dysregulation is a primary driver of pathological fibrosis and tumor immune evasion . The central node of this pathway is the TGF-β Type I Receptor (TGF-βR1), commonly known as ALK5.

Recent drug discovery efforts have identified pyrazole-based heterocycles as highly potent ALK5 inhibitors . Among these, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate has emerged as a structurally optimized candidate. The pyrazole core functions as a critical hinge-binding motif, forming essential hydrogen bonds within the ALK5 ATP-binding pocket. The tetrahydro-2H-pyran (THP) ring enhances aqueous solubility and metabolic stability, while the benzoate moiety projects into the hydrophobic selectivity pocket, ensuring high discrimination against closely related off-target kinases like p38 MAPK.

Mechanism of Action & Pathway Visualization

Upon the binding of the TGF-β ligand, the constitutively active Type II receptor (TGF-βR2) recruits and phosphorylates ALK5. Activated ALK5 subsequently phosphorylates the intracellular effectors SMAD2 and SMAD3. These complex with the co-mediator SMAD4 and translocate to the nucleus to drive the transcription of genes associated with Epithelial-Mesenchymal Transition (EMT) and extracellular matrix deposition.

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate acts as a reversible, ATP-competitive inhibitor of ALK5, directly halting the phosphorylation of SMAD2/3 and effectively silencing the downstream transcriptional machinery.

Fig 1: TGF-β/SMAD signaling pathway and ALK5 inhibition by the pyrazole-benzoate derivative.

Quantitative Profiling & Data Presentation

To establish the preclinical viability of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate, it must be evaluated across biochemical, cellular, and functional parameters. The table below summarizes the representative pharmacological profile expected for this class of optimized ALK5 inhibitors.

| Parameter | Assay Type | Representative Value | Biological Significance |

| ALK5 IC₅₀ | Biochemical (ADP-Glo) | < 10 nM | High intrinsic potency against the primary kinase target. |

| p38α IC₅₀ | Biochemical (ADP-Glo) | > 5,000 nM | Excellent selectivity profile; avoids off-target cardiotoxicity. |

| p-SMAD2/3 EC₅₀ | Cellular (Western Blot) | ~ 45 nM | Strong cellular penetrance and target engagement in vitro. |

| SBE-Luciferase EC₅₀ | Functional (Reporter) | ~ 80 nM | Potent suppression of TGF-β-driven transcriptional activity. |

Experimental Protocols: A Self-Validating Workflow

Expertise & Experience Note : A common pitfall in kinase inhibitor characterization is relying solely on cell-free biochemical assays. These assays do not account for cellular permeability, intracellular ATP competition (which is typically in the millimolar range), or off-target cytotoxicity. As a Senior Application Scientist, I mandate a self-validating workflow: biochemical potency (Protocol A) must be cross-examined by intracellular target engagement (Protocol B) and ultimately confirmed by functional transcriptional output (Protocol C).

Fig 2: Self-validating experimental workflow for characterizing ALK5 kinase inhibitors.

Protocol A: Biochemical ALK5 Kinase Assay (ADP-Glo™)

Causality: Highly conjugated aromatic small molecules like pyrazole-benzoates often exhibit intrinsic autofluorescence or quench fluorescent signals, leading to false positives/negatives in traditional TR-FRET assays. We utilize the ADP-Glo™ assay, a luminescence-based method that measures ADP formation, completely bypassing compound fluorescence interference.

-

Enzyme Preparation : Dilute recombinant human ALK5 kinase domain in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Compound Titration : Prepare a 10-point, 3-fold serial dilution of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate in 100% DMSO. Transfer to a 384-well white microplate (final DMSO concentration strictly ≤1% to prevent enzyme denaturation).

-

Reaction Initiation : Add TGF-βR1 peptide substrate and ultra-pure ATP (at the predetermined Km value, typically 10 µM) to initiate the reaction.

-

Incubation : Incubate for 60 minutes at 25°C. Reasoning: A 60-minute window ensures the reaction remains in the linear phase (steady-state kinetics) with <20% total ATP depletion.

-

Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

-

Readout : Quantify luminescence on a multimode microplate reader and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (p-SMAD2/3 Western Blot)

Causality: Evaluating intracellular target engagement requires strict serum starvation. Fetal Bovine Serum (FBS) contains high levels of latent and active TGF-β, which induces high basal SMAD phosphorylation, effectively masking the specific inhibitory window of the compound.

-

Cell Seeding : Seed A549 human lung carcinoma cells at 2×105 cells/well in a 6-well tissue culture plate. Incubate overnight in DMEM supplemented with 10% FBS.

-

Serum Starvation : Wash the cells twice with warm PBS and replace the media with serum-free DMEM for 16 hours prior to treatment.

-

Compound Pre-treatment : Treat cells with varying concentrations of the inhibitor for 1 hour. Reasoning: A 1-hour pre-incubation allows sufficient time for cell membrane permeation and equilibrium binding to the intracellular ALK5 kinase domain.

-

Stimulation : Stimulate the cells with 5 ng/mL recombinant human TGF-β1 for exactly 30 minutes.

-

Lysis : Wash rapidly with ice-cold PBS to halt signaling. Lyse the cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄) to preserve the transient p-SMAD signal.

-

Immunoblotting : Resolve the clarified lysates on a 4-12% SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2 antibodies.

Protocol C: Functional Phenotype (SBE-Luciferase Reporter Assay)

Causality: While Western blotting confirms that the kinase is inhibited, it does not prove that the downstream disease-driving transcription is halted. Furthermore, cytotoxic compounds can artificially appear as inhibitors in Western blots due to cell death. The SMAD Binding Element (SBE) dual-reporter assay quantifies transcriptional suppression while simultaneously controlling for cell viability.

-

Transfection : Co-transfect HEK293T cells with an SBE-Firefly luciferase reporter plasmid and a constitutively active CMV-Renilla luciferase plasmid.

-

Seeding & Treatment : Re-plate the transfected cells into 96-well white opaque plates. Treat with 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate and stimulate with 2 ng/mL TGF-β1 for 24 hours.

-

Detection : Utilize a Dual-Luciferase Reporter system. First, lyse cells and measure the Firefly luminescence (TGF-β pathway activation). Next, add the quenching/activation reagent to measure Renilla luminescence (cell viability).

-

Data Analysis : Normalize the Firefly signal against the Renilla signal. Reasoning: This normalization ensures that any observed drop in Firefly signal is due to genuine ALK5 inhibition, not compound-induced cytotoxicity.

References

-

Derynck, R., & Budi, E. H. (2019). Specificity, versatility, and control of TGF-β family signaling. Science Signaling, 12(570), eaav5183.[Link]

-

Li, M. O., & Flavell, R. A. (2008). TGF-β: a master of all T cell trades. Cell, 134(3), 392-404.[Link]

- Patent WO2020258006A1 - Heterocyclic compounds, preparation methods therefor, and methods of uses thereof.

- Patent WO2020103817A1 - TGF-βR1 inhibitors and their applications.

Application Note: In Vitro Evaluation Architecture for 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl Benzoate as a TGF-βR1 Modulator

Executive Summary & Mechanistic Rationale

Aberrant Transforming Growth Factor-β (TGF-β) signaling is a primary driver of tissue fibrosis and tumor immune evasion. The canonical signaling cascade is initiated when TGF-β ligands bind to the TGF-β Type II receptor (TβRII), which subsequently recruits and phosphorylates the Type I receptor, ALK5 (TGF-βR1). Activated ALK5 phosphorylates the intracellular effectors Smad2 and Smad3, enabling them to complex with Smad4, translocate to the nucleus, and drive the transcription of profibrotic and oncogenic genes via Smad Binding Elements (SBE) .

Small molecules featuring a pyrazole core—such as 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate —function as potent, ATP-competitive inhibitors of the ALK5 kinase domain. To robustly characterize the efficacy, potency, and mechanism of action of this compound, we have designed a self-validating, three-tier in vitro assay architecture. This guide details the causal reasoning and step-by-step protocols required to evaluate this compound from cell-free target engagement to phenotypic cellular response.

Figure 1: Mechanism of action for ALK5 inhibition within the TGF-β/Smad signaling cascade.

Tiered Screening Workflow

To establish trustworthiness in the data, the evaluation must move from direct biochemical target engagement to functional cellular readouts.

Figure 2: Three-tier in vitro screening cascade for ALK5 inhibitor validation.

Detailed Experimental Protocols

Tier 1: Cell-Free TR-FRET ALK5 Kinase Assay

Causality & Rationale: Pyrazole derivatives often exhibit intrinsic autofluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing a long-lifetime Europium (Eu) fluorophore. The time delay before measurement ensures that short-lived compound autofluorescence decays completely, yielding a high signal-to-noise ratio .

Materials:

-

Recombinant human ALK5 kinase domain.

-

ULight™-labeled generic kinase peptide substrate & Eu-labeled anti-phospho antibody.

-

Reference inhibitor: SB-431542 or Galunisertib.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Note: DTT prevents oxidative cross-linking of the kinase, ensuring stable baseline activity.

-

Compound Plating: Prepare 3-fold serial dilutions of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate in 100% DMSO. Transfer to a 384-well low-volume ProxiPlate such that the final DMSO concentration in the assay is strictly 1% (higher concentrations denature ALK5).

-

Enzyme Addition: Dispense 5 µL of ALK5 enzyme (final concentration ~10 nM) into the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

-

Reaction Initiation: Add 2.5 µL of a substrate mix containing the ULight-peptide (50 nM final) and ATP. Critical Step: The ATP concentration must be set at its Km for ALK5 (typically 10 µM) to accurately determine the ATP-competitive IC50 . Incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Eu-labeled anti-phospho antibody (2 nM final). Incubate for 60 minutes.

-

Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation at 320 nm; measure emission at 665 nm (FRET signal) and 615 nm (Europium reference). Calculate the 665/615 ratio.

Tier 2: Cell-Based SBE-Luciferase Reporter Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is ~1-5 mM). The SBE-Luciferase assay measures the direct transcriptional consequence of Smad2/3 activation. By utilizing a promoter containing multiple Smad Binding Elements (SBE) driving firefly luciferase, we create a highly amplified, functionally relevant readout , .

Step-by-Step Methodology:

-

Cell Seeding: Seed NIH/3T3 or HEK293T cells stably transfected with an SBE-luciferase reporter construct into 96-well white opaque plates at 1×104 cells/well in complete medium (10% FBS). Incubate overnight at 37°C, 5% CO₂.

-

Serum Starvation (Critical): Aspirate the medium, wash gently with PBS, and replace with serum-free medium (0.1% BSA) for 12 hours. Why? Fetal Bovine Serum contains endogenous TGF-β and other growth factors that elevate basal Smad phosphorylation. Starvation resets the baseline, maximizing the assay's dynamic range.

-

Compound Treatment: Pre-treat the cells with serial dilutions of the pyrazole-benzoate compound (final DMSO 0.1%) for 1 hour.

-

Ligand Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL. Include a set of unstimulated wells (Vehicle + No TGF-β) to calculate the basal signal. Incubate for 16–24 hours .

-

Luminescence Readout: Lyse the cells using 1X Passive Lysis Buffer. Add luciferase assay reagent and measure luminescence immediately. Calculate percent inhibition relative to the TGF-β1 stimulated, vehicle-treated control.

Tier 3: Mechanistic Validation via Intracellular p-Smad2/3 Western Blot

Causality & Rationale: A drop in luciferase signal could theoretically be caused by off-target cytotoxicity or general transcriptional suppression. Western blotting for phosphorylated Smad2 (Ser465/467) provides definitive proof that the compound is blocking the specific intracellular signaling node dictated by ALK5 .

Step-by-Step Methodology:

-

Preparation: Seed A549 cells in 6-well plates and serum-starve overnight as described above.

-

Treatment: Pre-treat with the compound at concentrations bracketing the cellular IC50 (e.g., 0.1x, 1x, 10x) for 1 hour.

-

Stimulation: Stimulate with 5 ng/mL TGF-β1 for exactly 45 minutes (the temporal peak of Smad2 phosphorylation).

-

Lysis: Place plates on ice. Wash with ice-cold PBS. Lyse cells in RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (10 mM NaF, 1 mM Na₃VO₄). Critical Step: Phosphatase inhibitors are mandatory; endogenous phosphatases will rapidly dephosphorylate p-Smad2 during lysis, resulting in false negatives.

-

Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Smad2 (Ser465/467) and total Smad2/3. Use GAPDH or β-actin as a loading control.

Quantitative Data Presentation & Interpretation

To ensure the assay system is self-validating, the reference compound (SB-431542) must fall within historically accepted ranges. Below is a structured data presentation template showing the expected pharmacological profile for a potent pyrazole-based ALK5 inhibitor.

| Assay Type | Readout Metric | SB-431542 (Reference) IC50 | 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate IC50 | Assay Quality (Z'-factor) |

| Biochemical (TR-FRET) | Kinase Inhibition | 45 nM | [Experimental Data] nM | > 0.75 |

| Cellular (SBE-Luc) | Transcriptional Repression | 150 nM | [Experimental Data] nM | > 0.60 |

| Cellular (Viability) | CellTiter-Glo (Cytotoxicity) | > 10,000 nM | [Experimental Data] nM | N/A |

Interpretation Note: A rightward shift (higher IC50 ) from the biochemical to the cellular assay is expected due to the high intracellular ATP concentration competing with the inhibitor for the ALK5 kinase domain. A wide gap between the SBE-Luc IC50 and the Viability IC50 confirms a favorable in vitro therapeutic window.

References

-

Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. bioRxiv. (2020). URL:[Link]

-

Hypomorph mutation-directed small-molecule protein-protein interaction inducers to restore mutant SMAD4-suppressed TGF-β signaling. Cell Chemical Biology. (2020). URL:[Link]

-

The endometrial cancer A230V-ALK5 (TGFBR1) mutant attenuates TGF-β signaling and exhibits reduced in vitro sensitivity to ALK5 inhibitors. PLOS One. (2024). URL:[Link]

-

Transforming growth factor–β in tissue fibrosis. Journal of Experimental Medicine. (2020). URL:[Link]

Application Note & Protocols: 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate

A Privileged Scaffold for Drug Discovery Applications

Abstract and Rationale

This document provides a detailed guide for researchers on the synthesis, characterization, and potential applications of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate (hereafter referred to as the 'Compound'). This molecule integrates two "privileged scaffolds" of high value in medicinal chemistry: the pyrazole nucleus and the tetrahydropyran (THP) ring. The pyrazole core is a cornerstone of numerous FDA-approved drugs, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3][4] The incorporation of a THP moiety is a modern drug design strategy often used to enhance critical pharmacokinetic properties such as metabolic stability, solubility, and target engagement.[5][6]

The benzoate ester functionalization provides an additional vector for interaction with biological targets and can influence the compound's lipophilicity and cell permeability.[7] While specific biological data for this exact molecule is not yet widely published, its structural components strongly suggest significant potential as a lead compound or chemical probe. This guide offers robust protocols for its de novo synthesis and for initiating its biological evaluation in two key, high-potential therapeutic areas: oncology and inflammation.

Physicochemical Properties & Structure

A summary of the key properties for 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is provided below.

| Property | Value | Source |

| CAS Number | 1040377-03-4 | [7] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [7] |

| Molecular Weight | 272.30 g/mol | [7] |

| Canonical SMILES | C1COC(CC1)C2=CNN=C2OC(=O)C3=CC=CC=C3 | N/A |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in DMSO, DCM, MeOH | N/A |

Synthesis and Characterization Protocol

The synthesis of the Compound can be achieved via a logical three-step sequence, starting from commercially available materials. The proposed route involves the formation of a key β-diketone intermediate, followed by a classic Knorr pyrazole synthesis and a final esterification.

Caption: Proposed synthetic workflow for the target compound.

Protocol 3.1: Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol (Intermediate)

Rationale: This core protocol utilizes the Knorr pyrazole synthesis, a robust and widely used method for creating the pyrazole ring from a β-dicarbonyl compound and hydrazine.[2][8]

Materials:

-

1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione (1 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents: Ethyl acetate (EtOAc), Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione and dissolve in absolute ethanol (~5 mL per mmol of diketone).

-

Add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol.

Protocol 3.2: Synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate (Final Product)

Rationale: This step involves a standard esterification of the hydroxyl group on the pyrazole ring with benzoyl chloride. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.[7]

Materials:

-

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol (1 eq)

-

Benzoyl chloride (1.2 eq)

-

Pyridine (2.0 eq) or Triethylamine (2.0 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-